Product packaging for cis-3-Benzyloxymethylcyclobutanol(Cat. No.:CAS No. 172324-65-1; 197167-53-6)

cis-3-Benzyloxymethylcyclobutanol

Cat. No.: B2384279
CAS No.: 172324-65-1; 197167-53-6
M. Wt: 192.258
InChI Key: KVQOEODTOJCIPA-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, there is a constant demand for chiral building blocks that can be elaborated into complex, stereochemically defined products. Cis-3-Benzyloxymethylcyclobutanol fits this role adeptly, providing a rigid cyclobutane (B1203170) scaffold that can be functionalized in a predictable manner. The presence of both a hydroxyl group and a protected primary alcohol (the benzyloxymethyl group) offers orthogonal handles for subsequent chemical transformations. This allows for selective reactions at one site while the other remains protected, a crucial strategy in multistep syntheses. The compound is particularly valuable in the synthesis of carbocyclic nucleoside analogs, a class of molecules with significant therapeutic potential. nih.govwikipedia.org

Significance as a Precursor and Intermediate in Complex Molecule Construction

The primary significance of this compound lies in its role as a precursor to a variety of complex molecules, most notably carbocyclic nucleoside analogs. nih.govwikipedia.org These compounds, in which the furanose sugar of a natural nucleoside is replaced by a carbocyclic ring, often exhibit enhanced metabolic stability and potent biological activity. wikipedia.org

Research has demonstrated that the closely related trans-3-(Benzyloxymethyl)cyclobutanol can be synthesized and subsequently used in Mitsunobu reactions to couple with various purine (B94841) and pyrimidine (B1678525) bases. rsc.orgrsc.org These intermediates can then be converted to the final cis-hydroxymethylcyclobutyl nucleoside analogs. For instance, trans-3-(Benzyloxymethyl)cyclobutanol has been successfully coupled with pyrimidine derivatives to ultimately yield 1-[cis-3-(hydroxymethyl)cyclobutyl]uracil and its thymine (B56734) and cytosine counterparts. rsc.org Similarly, coupling with purine derivatives has led to the synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]adenine and -guanine. rsc.org These synthetic routes highlight the utility of the benzyloxymethylcyclobutanol scaffold in accessing a diverse range of bioactive compounds. The cis isomer itself serves as a direct precursor, with the benzyloxymethyl group providing a protected form of the crucial hydroxymethyl side chain.

Structural Features and Stereochemical Considerations of the Cyclobutanol (B46151) Moiety

The cyclobutane ring of this compound is not planar but exists in a puckered conformation to alleviate torsional strain. For 1,3-disubstituted cyclobutanes, the cis and trans isomers have distinct conformational preferences. In the cis isomer, both substituents can occupy pseudo-equatorial positions on the puckered ring, which is generally a more stable arrangement than having one substituent in a pseudo-axial position. This inherent conformational preference of the cis isomer can influence the stereochemical outcome of subsequent reactions.

The stereochemistry of the cyclobutanol moiety is of paramount importance in its application as a synthetic precursor. The cis relationship between the hydroxyl and benzyloxymethyl groups dictates the spatial orientation of these functional groups, which in turn controls the stereochemistry of the final products. For example, in the synthesis of carbocyclic nucleosides, the stereoselective introduction of the nucleobase is a critical step. The defined stereochemistry of the cyclobutanol precursor ensures that the final nucleoside analog possesses the correct spatial arrangement of its substituents, which is often crucial for its biological activity. The stereoselective reduction of a corresponding cyclobutanone (B123998) can be a key step in establishing the desired cis stereochemistry of the alcohol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B2384279 cis-3-Benzyloxymethylcyclobutanol CAS No. 172324-65-1; 197167-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylmethoxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQOEODTOJCIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197167-53-6
Record name 3-[(benzyloxy)methyl]cyclobutan-1-ol
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Synthetic Methodologies for Cis 3 Benzyloxymethylcyclobutanol

Historical Overview of Synthetic Routes

While a detailed historical timeline exclusively for the synthesis of cis-3-Benzyloxymethylcyclobutanol is not extensively documented in early literature, its synthesis is intrinsically linked to the broader development of methods for constructing substituted cyclobutane (B1203170) rings. Early approaches to cyclobutane synthesis were often characterized by low yields and a lack of stereocontrol. However, the advent of photochemical reactions, such as the Paternò-Büchi reaction, provided a more direct, albeit often complex, route to the oxetane (B1205548) precursors of cyclobutanes. vub.ac.bebellenchem.com

The primary and most direct precursor for this compound is 3-(Benzyloxy)cyclobutan-1-one. google.comapolloscientific.co.ukchemdad.comnih.gov A patented method for the synthesis of this key intermediate involves a multi-step sequence starting from halogenated methyl benzene, proceeding through etherification, halogenation, elimination, ring closure, and dechlorination to yield the target cyclobutanone (B123998) with high purity and yield. google.com This development of a reliable route to the ketone precursor was a crucial step in enabling the exploration of stereoselective reductions to obtain the desired cis-alcohol.

Chemo- and Stereoselective Synthesis Strategies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring. Both diastereoselective and enantioselective approaches have been explored to achieve the desired cis configuration.

Diastereoselective Approaches to the cis-Isomer

The most direct and widely employed method for obtaining this compound is the diastereoselective reduction of the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone. Research has shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with yields greater than 90%. vub.ac.benih.gov This high diastereoselectivity is observed irrespective of the steric bulk of the hydride reagent used. vub.ac.be

A detailed study on the stereoselective reductions of 3-substituted cyclobutanones, including 3-benzyloxycyclobutanone, provides significant insight into this phenomenon. vub.ac.benih.govsemanticscholar.orgvub.beacs.org Computational and experimental data suggest that the preference for the anti-facial hydride attack, leading to the cis product, is governed by torsional strain, which is consistent with the Felkin-Anh model. vub.ac.bevub.beacs.org In the case of the benzyloxy substituent, repulsive electrostatic interactions during a syn-facial hydride attack further contribute to the high selectivity for the cis isomer. vub.ac.benih.govacs.org

The choice of reducing agent and reaction conditions can be fine-tuned to maximize the yield of the cis-isomer. For instance, the reduction of 3-(benzyloxy)cyclobutan-1-one with sodium borohydride (B1222165) in ethanol (B145695) at 0°C has been reported to produce cis-3-(benzyloxy)cyclobutan-1-ol. chemicalbook.com Lowering the reaction temperature and decreasing the polarity of the solvent can further enhance the pronounced selectivity for the cis product. vub.ac.benih.govacs.org

Table 1: Diastereoselective Reduction of 3-(Benzyloxymethyl)cyclobutanone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference(s)
Sodium BorohydrideEthanol0Predominantly cis chemicalbook.com
Hydride Reagents (General)VariousVarious>90:10 vub.ac.benih.gov

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

While diastereoselective reductions provide the desired cis configuration, achieving enantioselectivity requires more sophisticated strategies. The enantioselective synthesis of chiral cyclobutane derivatives is a challenging area of research. sci-hub.ruscilit.com Two primary approaches are the use of chiral auxiliaries and asymmetric catalysis.

Although specific examples of the enantioselective synthesis of this compound are not prevalent in the literature, general methods for the asymmetric synthesis of related cyclobutanol (B46151) derivatives can be considered. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols has been achieved through sequential reduction and C-H functionalization. nih.gov For instance, the CBS reduction of cyclobutanone derivatives has been shown to yield enantioenriched cyclobutanols. nih.gov

Another potential strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. While not directly applied to the target molecule, the principles of asymmetric synthesis using chiral auxiliaries are well-established and could be adapted for the synthesis of enantiomerically pure this compound.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance. numberanalytics.comresearchgate.net In the context of synthesizing this compound, photochemical reactions, which can be integral to the formation of the cyclobutane ring, offer several green advantages. bellenchem.comsymeres.comacs.org

The use of light as a "reagent" aligns with green chemistry principles by potentially reducing the need for hazardous and waste-generating chemical reagents. symeres.comacs.org Photochemical reactions can often be conducted under mild conditions, minimizing energy consumption. bellenchem.com Furthermore, the development of photoredox catalysts has expanded the scope of these reactions to utilize visible light, a renewable energy source, making them more sustainable. symeres.com

For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition to form oxetanes, which can be precursors to cyclobutanes, can be designed with green chemistry in mind. researchgate.netnumberanalytics.comresearchgate.netrsc.orgnih.gov The use of environmentally benign solvents and the optimization of reaction conditions to improve atom economy are key considerations. numberanalytics.com The principles of atom economy, which focus on maximizing the incorporation of starting materials into the final product, are central to designing greener synthetic routes. numberanalytics.com

Innovations in Reaction Conditions and Reagent Selection for Optimized Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Research into the diastereoselective reduction of 3-substituted cyclobutanones has shown that factors such as temperature and solvent polarity play a significant role in determining the stereochemical outcome and yield. vub.ac.benih.govacs.org

Innovations in the Paternò-Büchi reaction, a potential route to the cyclobutane core, have focused on improving its efficiency and selectivity. The reaction rate and selectivity are influenced by the nature of the carbonyl compound and alkene, the wavelength of light used, and the presence of sensitizers or quenchers. numberanalytics.com Optimization of these parameters can lead to significantly improved yields. researchgate.netresearchgate.netrsc.org For example, visible-light-mediated Paternò-Büchi reactions using photocatalysts have been developed, offering a safer and more scalable alternative to traditional UV light-induced reactions. nih.gov

Chemical Reactivity and Transformation Pathways of Cis 3 Benzyloxymethylcyclobutanol

Reactions Involving the Hydroxyl Functional Group

The secondary alcohol functionality in cis-3-Benzyloxymethylcyclobutanol is a primary site for a range of chemical modifications, including etherification, esterification, and oxidation-reduction reactions. These transformations are fundamental to altering the polarity, steric hindrance, and further reactive potential of the molecule.

Etherification Reactions, Including Methyl Ether Formation

The hydroxyl group of this compound can be readily converted into an ether. Standard etherification conditions, such as the Williamson ether synthesis, are applicable. This typically involves the deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide, such as methyl iodide, yields the desired ether.

Another powerful method for ether synthesis is the Mitsunobu reaction. This reaction allows for the conversion of the alcohol to an ether under milder, neutral conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This method is particularly useful for substrates that are sensitive to strongly basic or acidic conditions.

Reactant Reagents Product Reaction Type
This compound1. NaH, 2. CH3Icis-1-(Benzyloxymethyl)-3-methoxycyclobutaneWilliamson Ether Synthesis
This compoundCH3OH, PPh3, DEADcis-1-(Benzyloxymethyl)-3-methoxycyclobutaneMitsunobu Reaction

Esterification and Related Derivatizations

Esterification of the hydroxyl group is a common transformation that can be achieved through various methods. The reaction with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, provides a straightforward route to the corresponding esters.

For more sensitive substrates or to achieve higher yields, coupling reagents are often employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming esters from carboxylic acids and alcohols. achemblock.comnih.govgoogle.com This method is particularly effective for overcoming the steric hindrance that can be associated with secondary alcohols. achemblock.comgoogle.com

Reactant Reagents Product Reaction Type
This compoundAcetic Anhydride, Pyridinecis-3-(Benzyloxymethyl)cyclobutyl acetateAcylation
This compoundBenzoic Acid, DCC, DMAPcis-3-(Benzyloxymethyl)cyclobutyl benzoateSteglich Esterification

Oxidation and Reduction Transformations

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone. A variety of oxidizing agents can be used for this transformation. Milder, chemoselective methods are often preferred to avoid over-oxidation or side reactions. The Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a common choice for this purpose. rsc.org Another widely used method is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and broad functional group tolerance. A patent describes the synthesis of the related compound 3-(benzyloxy)-1-cyclobutanone, highlighting the importance of this class of cyclobutanone (B123998) intermediates.

The reduction of the hydroxyl group is not a typical transformation for this compound as it would lead back to a less functionalized cyclobutane (B1203170). However, in principle, it could be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reductive removal.

Transformations of the Benzyloxymethyl Moiety

The benzyloxymethyl group serves as a protected form of a primary alcohol. The benzyl (B1604629) ether is relatively stable but can be cleaved under specific conditions to reveal the hydroxymethyl group. The most common method for debenzylation is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. Alternatively, transfer hydrogenation conditions, using a hydrogen donor like formic acid or triethylsilane in the presence of a palladium catalyst, can also be employed for the selective removal of the benzyl group. This deprotection strategy is valuable for synthesizing derivatives with a free primary alcohol, such as (cis-3-hydroxycyclobutyl)methanol.

Reductive cleavage of the C-O bond in benzyl ethers can also be achieved using zirconocene (B1252598) and photoredox catalysis, offering a modern alternative to traditional methods.

Reactivity of the Cyclobutane Ring System

The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of linear, functionalized molecules.

Ring-Opening Reactions and Mechanistic Investigations

The ring-opening of cyclobutanols can be initiated through various means, often leading to γ-substituted ketones. These reactions take advantage of the relief of ring strain as a thermodynamic driving force. Radical-mediated processes are a common strategy for cyclobutanol (B46151) ring-opening. For instance, manganese-promoted hydrazination of cyclobutanols proceeds via a C-C bond cleavage to afford alkyl hydrazines.

Acid-catalyzed ring-opening is another important pathway. The mechanism of these reactions can be complex and may proceed through SN1 or SN2-like pathways, depending on the substitution pattern and reaction conditions. For example, the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles was found to proceed via an SN2-like mechanism. In the context of cyclobutanes, electrocyclic ring-opening reactions are also known, particularly for cyclobutenes, and their stereochemical outcomes are governed by the principles of orbital symmetry (Woodward-Hoffmann rules).

While specific mechanistic studies on the ring-opening of this compound are not extensively documented in the reviewed literature, the general principles of cyclobutanol reactivity suggest that it can serve as a precursor to linear C7-substituted chains through strategic C-C bond cleavage. The presence of the benzyloxymethyl substituent can influence the regioselectivity of the ring-opening, and the stereochemistry of the starting material will impact the stereochemistry of the resulting acyclic product.

In-Depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

Despite its recognized role as a versatile building block in organic synthesis and pharmaceutical development, a comprehensive review of publicly accessible scientific literature reveals a significant lack of detailed research specifically focused on the chemical reactivity and transformation pathways of this compound. While the compound is commercially available and utilized as an intermediate, in-depth studies detailing its behavior in specific reaction types, such as cycloadditions and catalytic transformations, are not readily found in published academic journals or patent literature.

This compound, with its characteristic 1,3-disubstituted cyclobutane ring, presents an interesting scaffold for chemical exploration. The presence of both a hydroxyl and a benzyloxymethyl group suggests a wide range of potential chemical manipulations. However, specific investigations into its cycloaddition reactions, including their stereochemical outcomes, as well as detailed studies on regioselectivity and stereoselectivity in its chemical transformations, appear to be limited or not extensively documented in the public domain.

Similarly, while numerous catalytic methodologies are broadly applied to functionalized cyclobutanol derivatives, specific applications of these methods to this compound, along with detailed findings and reaction data, are not described in the available literature. General principles of organic chemistry allow for predictions of its reactivity, but a lack of empirical data prevents a thorough and scientifically rigorous discussion as per the requested detailed outline.

Applications of Cis 3 Benzyloxymethylcyclobutanol As a Versatile Synthetic Building Block

Utilization in the Synthesis of Advanced Organic Intermediates

Cis-3-Benzyloxymethylcyclobutanol is primarily utilized as a versatile intermediate in chemical research and pharmaceutical development. chemimpex.comfishersci.co.uk Its structure is a key component for generating more complex molecules. The hydroxyl group can be easily oxidized to the corresponding ketone, 3-(benzyloxymethyl)cyclobutanone. This ketone is a crucial intermediate, as the carbonyl group activates the molecule for a variety of subsequent transformations, including nucleophilic additions and rearrangements.

Furthermore, the cyclobutanol (B46151) moiety itself is a precursor for advanced intermediates through ring expansion. Driven by the release of ring strain, cyclobutanols can be transformed into five-membered rings (cyclopentanones) or six-membered rings (tetralones and others) under various conditions, including photoredox or transition-metal catalysis. researchgate.netacs.org These reactions create functionalized cyclic ketones that are themselves valuable intermediates in organic synthesis. acs.org The presence of the benzyloxymethyl group adds stability and a handle for further functionalization after the core transformation is complete. chemimpex.com

Role in the Construction of Diverse Heterocyclic Frameworks

One of the advanced applications of cyclobutanol derivatives is in the construction of heterocyclic frameworks, primarily through ring-expansion reactions. While specific literature examples detailing the use of this compound for this purpose are not widespread, the reactivity of the cyclobutanol functional group is well-established for creating larger rings containing heteroatoms.

For instance, research has demonstrated that ortho-cyclobutanol-substituted aryl azides can undergo a rhodium(II)-catalyzed ring expansion. nih.gov In this type of transformation, a nitrene intermediate, formed from the azide, inserts into the C-C bond of the cyclobutanol, leading to the formation of medium-sized N-heterocycles. nih.gov Another strategy involves the oxidative ring expansion of cyclobutanols using reagents like Co(acac)₂ and oxygen to form 1,2-dioxanes, which are six-membered heterocyclic rings containing a peroxide linkage. nih.govacs.org These methodologies showcase the potential of the cyclobutanol scaffold, present in this compound, to serve as a precursor to diverse heterocyclic systems.

Application in Asymmetric Synthesis as a Chiral Building Block

The defined cis stereochemistry of the two substituents on the cyclobutane (B1203170) ring makes this compound a valuable component of the "chiral pool." Chiral pool synthesis utilizes readily available, enantiomerically pure natural compounds as starting materials to impart chirality to new, complex molecules. youtube.com By starting with a molecule of known absolute configuration, chemists can create specific stereoisomers of a target product, which is critical in pharmaceutical chemistry where different enantiomers can have vastly different biological activities. nih.govlifechemicals.com

The utility of chiral cyclobutane building blocks is well-demonstrated in the synthesis of natural product analogues, such as carbocyclic nucleosides. These compounds are of significant interest due to their potential antiviral and anticancer properties. In a notable synthesis, a precursor closely related to the target compound, 3-hydroxymethyl-cyclobutanone, was used to prepare carbocyclic derivatives of the natural product Oxetanocin. nih.gov

The synthesis involved the coupling of the cyclobutanone (B123998) precursor (via its triflate) with 6-chloropurine, a nucleobase. This reaction yielded a mixture of N-7 and N-9 regioisomers, which were then separated. The subsequent reduction of the ketone in each isomer was highly stereoselective, producing a single stereoisomer of the corresponding cyclobutanol derivative quantitatively. This step highlights how the existing structure directs the approach of the reagent to yield a specific stereochemical outcome. nih.gov The final products are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene (B1212753) group within the cyclobutane ring.

StepReactantsReagent/ConditionsProductKey FindingReference
13-Hydroxymethyl-cyclobutanone, 6-ChloropurineTriflic Anhydride, then baseN-7 and N-9 alkylated cyclobutanonesCoupling produces both N-7 and N-9 regioisomers. nih.gov
2N-7 or N-9 alkylated cyclobutanoneNaBH₄ (Sodium borohydride)N-7 or N-9 alkylated cis-cyclobutanolStereoselective reduction yields a single stereoisomer. nih.gov

The introduction of new stereocenters with a high degree of control is a central challenge in organic synthesis. Chiral building blocks like this compound are instrumental in achieving this through diastereoselective reactions. The pre-existing stereocenters on the cyclobutane ring create a chiral environment that influences the trajectory of incoming reagents.

This principle was demonstrated in the synthesis of cyclobutane nucleoside analogues, where the reduction of the ketone intermediate was highly stereoselective. nih.gov The reducing agent (sodium borohydride) preferentially attacks one face of the carbonyl group, dictated by the steric hindrance imposed by the existing substituent on the ring. This results in the formation of the alcohol with a specific orientation relative to the other substituent, leading to the quantitative formation of a single diastereomer. This control over relative stereochemistry is a hallmark of using structurally defined cyclic molecules in synthesis.

Precursor for Ligand Synthesis and Coordination Chemistry

The application of this compound as a direct precursor for the synthesis of ligands used in coordination chemistry is not a widely documented area in the reviewed scientific literature. The development of ligands for metal complexes typically relies on scaffolds containing specific donor atoms (like nitrogen, phosphorus, or oxygen) arranged in geometries that facilitate chelation to a metal center. While the hydroxyl group on this compound could act as a coordinating group, the cyclobutane framework is not a common backbone for widely used ligand classes.

The synthesis of ligands for metal complexes is a highly specialized field that drives advances in catalysis and materials science. Research in this area focuses on common structural motifs such as Schiff bases, phosphines, and N-heterocyclic carbenes. The use of a cyclobutane scaffold like that of this compound to build such ligands has not been established as a mainstream strategy. Therefore, there are no detailed research findings to report on its specific role in the development of ligands for metal complexes.

Synthesis of Organometallic Precursors

The utility of this compound in the context of organometallic chemistry lies not in its conversion to a stable, isolable organometallic compound, but rather in its reaction with organometallic reagents to form reactive intermediates in situ. These transient species serve as potent precursors for subsequent chemical transformations.

The primary reaction involves the deprotonation of the hydroxyl group by strong organometallic bases, such as organolithium reagents (e.g., n-butyllithium) or Grignard reagents. libretexts.org This acid-base reaction generates a lithium or magnesium alkoxide, respectively. This resulting metal alkoxide is a highly reactive nucleophilic species, effectively a short-lived organometallic precursor, which is typically used immediately in the same reaction vessel to form new carbon-carbon or carbon-heteroatom bonds.

Another synthetic strategy involves converting the alcohol into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo nucleophilic substitution with organometallic reagents like organocuprates (Gilman reagents). chadsprep.com This two-step process allows for the precise formation of a new carbon-carbon bond at the site of the original hydroxyl group, demonstrating the role of this compound as a foundational block for more complex structures via organometallic cross-coupling reactions.

Furthermore, the strained cyclobutane ring itself can be susceptible to ring-opening reactions promoted by transition metals like manganese, or following reactions with organometallic reagents like Grignards. acs.orgresearchgate.net This reactivity transforms the cyclic scaffold into a linear alkyl chain containing functionalities derived from both the cyclobutanol and the organometallic reagent, showcasing a more advanced application where the cyclobutane acts as a masked linear synthon.

Contributions to the Synthesis of Compounds with Specific Pharmacological Relevance (e.g., Cannabinoid Receptor Ligands)

The this compound framework is a valuable building block in the synthesis of compounds with significant pharmacological applications, most notably a class of synthetic cannabinoid receptor agonists (SCRAs). Many modern SCRAs are built upon an indole-3-carboxamide or indazole-3-carboxamide core, which is appended with various "tail" groups that modulate the compound's affinity and efficacy for the cannabinoid receptors, CB1 and CB2. nih.gov

The cyclobutane moiety, derivable from this compound, has been incorporated as a key structural element in the tail region of several potent SCRAs. For instance, the well-documented SCRA known as ADB-BUTINACA features a butyl group attached to the indazole core. who.intnih.gov The synthesis of this and related compounds, such as MDMB-BUTINACA, relies on precursors that provide the requisite substituted cyclobutane fragment. nih.govdundee.ac.uk

The title compound, this compound, provides the essential benzyloxymethylcyclobutane scaffold. In a synthetic sequence, the benzyl (B1604629) ether serves as a protecting group for the hydroxymethyl functionality while the cyclobutanol's hydroxyl group is modified or replaced. The resulting functionalized cyclobutane derivative is then coupled to the indazole or indole (B1671886) core to construct the final SCRA. The presence and orientation of the substituent on the cyclobutane ring, originating from the cis-configuration of the starting material, can be critical for achieving the desired interaction with the cannabinoid receptors.

The pharmacological significance of these resulting compounds is their potent agonist activity at CB1 and CB2 receptors, which is often much higher than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. nih.govnih.gov This high potency has made them subjects of intense study in forensic and toxicological sciences. who.intnih.gov

The table below details research findings for representative cyclobutane-containing SCRAs, illustrating their high affinity and potency.

Pharmacological Data for Representative Cannabinoid Receptor Ligands

Compound Name Relevant Structural Moiety Receptor Pharmacological Data Source(s)
ADB-BUTINACA N-butyl-indazole CB1 Kᵢ = 0.299 nM who.int
CB2 Kᵢ = 0.912 nM who.int
CB1 EC₅₀ = 11.5 nM nih.govdundee.ac.uk
ADB-4en-PINACA N-pentenyl-indazole CB1 EC₅₀ = 11.6 nM nih.govdundee.ac.uk
CUMYL-THPINACA Tetrahydro-γ-carboline CB1 EC₅₀ = 0.81 nM researchmap.jp

Kᵢ (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower value indicates higher potency.

Table of Mentioned Compounds

Compound Name
This compound
n-butyllithium
ADB-BUTINACA
MDMB-BUTINACA
ADB-4en-PINACA
CUMYL-THPINACA

Advanced Spectroscopic and Computational Studies on Cis 3 Benzyloxymethylcyclobutanol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (Excluding Basic Identification Data)

Beyond routine spectral data for basic identification, advanced spectroscopic techniques, particularly two-dimensional Nuclear Magnetic Resonance (2D NMR), provide profound insights into the complex three-dimensional structure and stereochemistry of cis-3-Benzyloxymethylcyclobutanol. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for the unambiguous assignment of protons and carbons and for determining the relative orientation of the substituents on the cyclobutane (B1203170) ring. ed.ac.uk

In the case of this compound, the cis-stereochemistry can be definitively confirmed through NOESY experiments. A NOE correlation between the proton at C1 (bearing the hydroxyl group) and the protons of the benzyloxymethyl group at C3 would be expected, indicating their spatial proximity on the same face of the cyclobutane ring. Furthermore, the analysis of vicinal proton-proton coupling constants (³JHH) obtained from high-resolution 1D or 2D NMR spectra can provide valuable information about the dihedral angles between adjacent protons, which in turn helps to define the puckering of the cyclobutane ring. nih.gov For instance, in substituted cyclobutanes, typical vicinal cis coupling constants range from 4.6 to 11.5 Hz, while trans coupling constants are generally smaller, ranging from 2.0 to 10.7 Hz. nih.gov

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers a complementary method for detailed structural analysis. researchgate.net While standard IR spectra show characteristic absorptions for the hydroxyl and ether functional groups, a more in-depth analysis, often aided by computational modeling, can reveal subtle conformational details. For example, the O-H stretching frequency can be sensitive to intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen of the benzyloxymethyl substituent. Isotopic substitution studies, replacing the hydroxyl proton with deuterium, can further aid in the assignment of vibrational modes associated with the hydroxyl group. researchgate.net

Table 1: Illustrative 2D NMR and Vibrational Spectroscopy Data for Structural Elucidation of this compound

Spectroscopic TechniqueParameterIllustrative FindingStructural Implication
NOESY NOE CorrelationCorrelation between H1 and CH₂ of the benzyloxymethyl groupConfirms the cis-stereochemistry of the substituents.
¹H-¹H COSY Cross-peaksCorrelation between H1 and adjacent ring protons (H2, H4)Establishes proton connectivity within the cyclobutane ring.
HMBC Long-range C-H CorrelationCorrelation from the benzylic CH₂ protons to the aromatic carbonsConfirms the connectivity of the benzyl (B1604629) group.
FT-IR O-H Stretch (νOH)Broad band around 3400 cm⁻¹Indicates intermolecular hydrogen bonding of the hydroxyl group.
Raman Ring Puckering ModeLow-frequency vibrationsProvides information on the conformational state of the cyclobutane ring.

Conformational Analysis of the Cyclobutane Ring System

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsed C-H bonds. acs.orgmdpi.com This puckering creates two distinct substituent positions: axial and equatorial-like. For a 1,3-disubstituted cyclobutane like the cis-isomer of 3-Benzyloxymethylcyclobutanol, the substituents can adopt either a diaxial-like or a diequatorial-like arrangement.

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools to investigate the conformational landscape of the cyclobutane ring. ed.ac.ukresearchgate.net These studies consistently show that for most substituted cyclobutanes, the puckered conformation is energetically favored over a planar one. The energy barrier to ring inversion, where axial and equatorial positions interchange, is typically low, often less than 2 kcal/mol. ed.ac.uk

For this compound, computational analysis would predict that the conformation where both the hydroxyl and the benzyloxymethyl groups occupy equatorial-like positions is the most stable. This arrangement minimizes steric interactions between the substituents and the axial hydrogens on the same side of the ring (1,3-diaxial interactions). The puckering angle, which describes the deviation from planarity, is a key parameter determined from these calculations and is influenced by the nature and size of the substituents. ed.ac.uknih.gov

Table 2: Hypothetical Calculated Relative Energies of this compound Conformers

ConformerSubstituent PositionsRelative Energy (kcal/mol)Key Strain Contributions
1 Diequatorial-like0.0 (most stable)Minimized torsional and steric strain.
2 Diaxial-like> 2.0Significant 1,3-diaxial steric interactions.
3 Planar (Transition State)~1.5 - 2.0High torsional strain due to eclipsed bonds.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides an invaluable window into the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult or impossible to observe experimentally. chemrxiv.orgresearchgate.net For reactions involving this compound, such as oxidation of the alcohol, elimination reactions, or ring-opening processes, DFT calculations can be employed to map out the entire reaction pathway.

For instance, in a hypothetical oxidation of the alcohol to the corresponding ketone, computational studies could identify the transition state for the hydrogen abstraction from the carbinol carbon. The calculated activation energy for this step would provide insight into the reaction kinetics. Similarly, for an acid-catalyzed dehydration reaction, computational modeling could distinguish between different possible mechanisms, such as E1 or E2, by comparing the energy profiles of the respective pathways. ed.ac.uk The calculations can also shed light on the role of the solvent and other catalytic species in the reaction mechanism. ias.ac.in

Table 3: Illustrative Computational Data for a Hypothetical Reaction of a Functionalized Cyclobutanol (B46151)

Reaction TypeComputational MethodCalculated ParameterMechanistic Insight
Oxidation DFT (B3LYP/6-31G*)Activation Energy (Ea)Predicts the feasibility and rate of the reaction.
Dehydration DFT with explicit solventTransition State GeometryElucidates the stereochemical outcome of the elimination.
Ring Opening CASSCF/CASPT2Biradical Intermediate StabilityDetermines the preferred pathway for ring cleavage.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant application of computational chemistry lies in its predictive power for the reactivity and selectivity of novel chemical transformations. researchgate.netnih.gov By modeling the transition states for different possible reaction pathways, it is possible to predict which products will be formed preferentially. For this compound, computational methods can be used to explore its potential in new synthetic applications.

For example, in a regioselective ring-opening reaction, where the cyclobutane ring is cleaved, computational analysis can predict which C-C bond is more likely to break by comparing the activation barriers for the different possible cleavage pathways. This is often influenced by the stability of the resulting intermediates, such as radicals or carbocations, which can be accurately assessed using high-level calculations. researchgate.net

Furthermore, stereoselectivity in reactions, such as the addition of a nucleophile to a derivative of this compound, can be predicted by calculating the energies of the transition states leading to the different stereoisomeric products. The pathway with the lower energy barrier will be the favored one, thus determining the stereochemical outcome of the reaction. ed.ac.uk Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can also provide qualitative predictions of reactivity by examining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 4: Hypothetical Prediction of Regioselectivity in a Ring-Opening Reaction using Calculated Activation Energies

Reaction PathwayTransition State Energy (kcal/mol)Predicted Major Product
Pathway A (Cleavage of C1-C2) 25.4
Pathway B (Cleavage of C2-C3) 22.1Product from Pathway B

Studies on Intermolecular Interactions and Self-Assembly in Crystal Structures

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular forces, leading to the formation of specific crystal packing and self-assembly motifs. For this compound, the primary intermolecular interaction is expected to be hydrogen bonding involving the hydroxyl group. ed.ac.ukresearchgate.net X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of molecules in a crystal. nih.gov

Computational methods can also be employed to predict and analyze crystal structures. By calculating the lattice energy for different possible packing arrangements, it is possible to identify the most stable crystal form. These computational studies can also provide quantitative information about the strength and geometry of the various intermolecular interactions that contribute to the self-assembly of the molecules in the crystal. cornell.edu

Table 5: Expected Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Self-Assembly
Hydrogen Bond O-H (hydroxyl)O (hydroxyl of another molecule)1.8 - 2.2Formation of primary chains or networks.
Hydrogen Bond O-H (hydroxyl)O (ether of another molecule)2.0 - 2.5Cross-linking of primary chains.
C-H···π Interaction C-H (cyclobutane)π-system (benzyl ring)2.5 - 2.9Stabilization of the three-dimensional packing.
van der Waals Forces All atomsAll atoms> 3.0Overall packing efficiency and density.

Future Directions and Emerging Research Frontiers in Cis 3 Benzyloxymethylcyclobutanol Chemistry

Exploration of Novel Synthetic Applications beyond Current Scope

While cis-3-Benzyloxymethylcyclobutanol is recognized as a valuable intermediate in pharmaceutical development and organic synthesis, its full potential as a versatile building block is yet to be realized. chemimpex.com Future research is poised to explore its application in the synthesis of a wider array of complex molecular architectures and bioactive compounds. The inherent strain of the cyclobutane (B1203170) ring can be harnessed for ring-opening and ring-expansion reactions, providing access to diverse carbocyclic and heterocyclic scaffolds that are of interest in medicinal chemistry.

The development of stereoselective transformations of the hydroxyl group and modifications of the benzyloxymethyl side chain will be crucial in expanding its synthetic utility. For instance, its use as a chiral precursor for the synthesis of complex natural products and their analogues represents a significant area of future investigation. The synthesis of bioactive cyclobutane natural products is a challenging yet rewarding field, and functionalized building blocks like this compound are key to advancing these efforts. researchgate.netrsc.orgnih.gov

Development of Flow Chemistry Protocols for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. rsc.orgresearchgate.netucd.ie The development of flow chemistry protocols for the synthesis and transformation of this compound is a promising research frontier. Flow processes could enable more efficient and controlled multi-step syntheses, starting from this key intermediate.

The implementation of flow chemistry could be particularly beneficial for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. For example, the generation of reactive species from the alcohol functionality for subsequent coupling reactions could be precisely managed in a flow reactor. Furthermore, scaling up the production of derivatives of this compound for industrial applications would be significantly streamlined through the adoption of continuous flow methodologies. Research into the electrochemical synthesis of cyclobutane derivatives in flow systems has already demonstrated the potential for large-scale production. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of this compound chemistry with automated synthesis platforms and high-throughput experimentation (HTE) presents an exciting opportunity to accelerate the discovery of new reactions and bioactive molecules. nih.gov Automated systems can rapidly screen a wide range of reaction conditions, catalysts, and reagents, allowing for the rapid optimization of synthetic routes to novel derivatives.

By employing robotic systems, researchers can efficiently generate libraries of compounds based on the this compound scaffold. nih.gov This approach would be particularly valuable in the early stages of drug discovery, where the rapid synthesis and screening of diverse chemical entities are essential. The combination of automated synthesis with advanced analytical techniques can provide a wealth of data to inform the design of next-generation compounds with improved properties.

Potential in Materials Science and Polymer Chemistry Applications

The unique four-membered ring structure of this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of novel polymers and advanced materials. nih.gov The rigidity of the cyclobutane ring can impart unique thermal and mechanical properties to polymers. For instance, diols derived from this compound could be used in the synthesis of polyesters with tailored characteristics. The synthesis of polyesters from other cyclobutane-containing diol monomers has been shown to produce materials with desirable properties. rsc.org

Future research could focus on the synthesis of a variety of monomers from this compound and their subsequent polymerization to create materials with specific functionalities. The development of polymers derived from this compound could lead to applications in areas such as specialty coatings, advanced composites, and biomedical materials. The use of [2+2] photopolymerization is a promising method for creating linear cyclobutane-containing polymers. researchgate.netbohrium.comacs.org

Design of Next-Generation Analogues for Enhanced Reactivity and Selectivity

The design and synthesis of next-generation analogues of this compound with enhanced reactivity and selectivity is a critical area for future research. By systematically modifying the substituents on the cyclobutane ring, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired outcomes in chemical reactions.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new analogues. nih.govelsevierpure.comresearchgate.net For example, the introduction of different protecting groups for the hydroxyl moiety or the replacement of the benzyl (B1604629) group with other functionalities could significantly impact the compound's reactivity and its utility in various synthetic transformations. Computational modeling can also play a vital role in predicting the properties of new analogues and prioritizing synthetic targets. The ultimate goal is to develop a toolbox of this compound-based building blocks that provide chemists with greater control over the synthesis of complex molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-Benzyloxoxymethylcyclobutanol, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by benzyloxymethyl functionalization. For stereochemical control, asymmetric catalysis or chiral auxiliaries may be employed. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography (if crystalline) is critical to confirm the cis-configuration . Comparative analysis with related cyclobutanol derivatives (e.g., cis-3-Aminocyclobutanemethanol) suggests that protecting-group strategies (e.g., benzyl ethers) and stereoselective hydrogenation may enhance yield and purity .

Q. Which spectroscopic techniques are optimal for structural validation and purity assessment?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (C12H16O2C_{12}H_{16}O_2, 192.25 g/mol) . Infrared (IR) spectroscopy identifies hydroxyl (\sim3400 cm1^{-1}) and ether (C-O-C, \sim1100 cm1^{-1}) groups. Nuclear Overhauser Effect (NOE) NMR experiments differentiate cis/trans isomers by spatial proximity of protons on the cyclobutane ring . Purity is assessed via HPLC with UV detection (≥95% purity threshold recommended for research use) .

Q. What safety protocols are essential for handling cis-3-Benzyloxymethylcyclobutanol?

  • Methodological Answer : While specific hazard data for this compound is limited, analogous benzyloxy-containing chemicals (e.g., benzyl cinnamate) require:

  • PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks .
  • Storage: In sealed containers under inert gas (e.g., N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict cis-3-Benzyloxymethylcyclobutanol’s reactivity in ring-strain-driven reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations estimate bond angles (e.g., cyclobutane’s ~88° angles) and strain energy (\sim27 kcal/mol), guiding predictions for ring-opening or functionalization. Transition-state analysis (e.g., using Gaussian 16) evaluates activation barriers for nucleophilic attacks or photochemical rearrangements . Comparative studies with bicyclic analogs (e.g., bicyclo[2.2.1]heptane derivatives) highlight steric effects .

Q. What experimental approaches resolve contradictions in solubility data across solvent systems?

  • Methodological Answer : Systematic solubility studies in polar (e.g., DMSO, ethanol) and nonpolar (e.g., hexane) solvents at 25°C and 40°C are recommended. Use gravimetric analysis or UV-Vis spectroscopy to quantify saturation points. Discrepancies may arise from impurities or polymorphic forms; recrystallization in ethyl acetate/hexane mixtures improves reproducibility .

Q. How does the steric environment of the cyclobutane ring influence stability under acidic/basic conditions?

  • Methodological Answer : Accelerated stability testing (e.g., 0.1M HCl/NaOH at 37°C for 24h) with LC-MS monitoring reveals degradation pathways. The cis-configuration’s steric hindrance may slow hydrolysis compared to linear analogs. For pH-sensitive applications, buffered solutions (pH 6–8) are advised .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s melting point?

  • Methodological Answer : Variations in melting points (if reported) may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) identifies true melting transitions. Purity thresholds (>98%) and crystallization solvents (e.g., methanol vs. acetone) must be documented .

Methodological Tables

Parameter Recommended Method Reference
Stereochemical confirmationNOE NMR, X-ray crystallography
Purity assessmentHPLC (C18 column, acetonitrile/water gradient)
Stability testingLC-MS under accelerated conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.